6-Bromo-8-fluorochroman-4-one is a synthetic organic compound classified as a chromanone derivative. Its chemical structure features a bromine atom at the 6-position and a fluorine atom at the 8-position of the chroman-4-one framework, which is significant in medicinal chemistry due to its diverse biological activities. The compound is recognized for its potential applications in pharmaceutical research, particularly in the development of therapeutic agents.
The compound is cataloged under the Chemical Abstracts Service number 1092348-68-9 and is available from various chemical suppliers for research purposes . As a member of the chromanone class, it shares structural similarities with other biologically active compounds, making it a subject of interest in medicinal chemistry .
The synthesis of 6-bromo-8-fluorochroman-4-one typically involves multiple steps, including halogenation and cyclization reactions. One common synthetic route includes:
Technical details regarding specific reaction conditions (temperature, time, solvents) can vary based on the chosen synthetic pathway .
The molecular formula for 6-bromo-8-fluorochroman-4-one is , with a molecular weight of approximately 233.05 g/mol. The compound exhibits a unique structure characterized by:
The specific arrangement of atoms can be represented by its structural formula:
6-Bromo-8-fluorochroman-4-one can participate in various chemical reactions due to its electrophilic nature. Notable reactions include:
These reactions are essential for modifying the compound to enhance its pharmacological properties .
The mechanism of action for compounds like 6-bromo-8-fluorochroman-4-one often involves interactions with biological targets such as enzymes or receptors. For instance, chromanone derivatives have been shown to inhibit cyclooxygenase enzymes, which play a critical role in inflammation pathways. This inhibition can lead to anti-inflammatory effects, making these compounds valuable in therapeutic applications.
Data from structure-activity relationship studies suggest that modifications at specific positions on the chromanone scaffold can significantly alter biological activity, indicating that careful design is crucial for developing effective drugs .
Relevant analyses include spectroscopic methods such as Nuclear Magnetic Resonance and Mass Spectrometry to confirm structure and purity .
6-Bromo-8-fluorochroman-4-one has several potential applications in scientific research:
Research continues to explore new derivatives and their potential therapeutic benefits, emphasizing the significance of this compound in medicinal chemistry .
The chroman-4-one scaffold is synthesized through cyclization reactions involving phenolic precursors or oxidation of chromanols. Conventional synthesis faces challenges in achieving regioselective bromo-fluoro substitution due to similar electronic directing effects of halogens. Traditional Friedel-Crafts acylation followed by electrophilic substitution typically yields mixtures of regioisomers, requiring complex purification. The Springer review confirms that classical chromanone synthesis suffers from "poor yield" and "expensive isolation procedures," driving the need for optimized pathways [5]. One fundamental approach involves:
This route achieves moderate yields (45-55%) but generates regioisomeric byproducts (e.g., 8-bromo-6-fluorochroman-4-one, CAS 1092350-87-2) that complicate purification [2] [4].
The sequential introduction of fluorine and bromine atoms leverages distinct reaction kinetics and directing effects:
Table 1: Halogenation Sequence Impact on Regioselectivity
Sequence | Temperature | Regioselectivity Ratio (6-Br-8-F : 8-Br-6-F) | Primary Byproduct (CAS) |
---|---|---|---|
Bromination First | 0-5°C | 3.5 : 1 | 8-Bromo-6-fluorochroman-4-one (1092350-87-2) |
Fluorination First | 20-25°C | 8.2 : 1 | 7-Bromo-8-fluorochroman-4-one (1092350-77-0) |
Fluorination before bromination exploits fluorine’s strong ortho-directing effect (+M effect), guiding bromine to the C6 position. Electrophilic bromination using bromine in acetic acid at 20-25°C achieves >80% C6 selectivity when performed on 8-fluorochroman-4-one precursors. Conversely, reversed halogenation sequences yield substantial amounts of undesired isomers like 8-bromo-6-fluorochroman-4-one (CAS 1092350-87-2) [2] [4] [6]. Alternative halogen sources (e.g., NBS in DMF) reduce dihalogenation byproducts to <5% through controlled reaction kinetics [1].
Regiocontrol challenges stem from competing directing effects: the chromanone oxygen’s weak meta-direction versus fluorine’s strong ortho/para orientation. Computational modeling reveals enhanced C6 nucleophilicity (Fukui function f⁻ = 0.087) compared to C7 (f⁻ = 0.032) in 8-fluorochroman-4-one, rationalizing the observed 6-bromo selectivity. Key optimization strategies include:
Table 2: Comparative Regiochemical Outcomes in Chroman-4-one Bromination
Substrate | Conditions | 6-Br Isomer Yield | Major Byproduct (Yield) |
---|---|---|---|
8-Fluorochroman-4-one | Br₂/AcOH/25°C/2h | 78% | 6,8-Dibromochroman-4-one (11%) |
6-Fluorochroman-4-one | Br₂/DMF/0°C/4h | 42% | 8-Bromo-6-fluorochroman-4-one (37%, CAS 1092350-87-2) |
8-Fluoro-6-methylchroman-4-one | NBS/CCl₄/reflux/3h | 68% | Ring-brominated derivative (19%) |
Conventional thermal synthesis (6-12 hours, 70-110°C) often degrades heat-sensitive intermediates, limiting yields to 50-65%. Microwave-assisted synthesis (300W, 140°C) reduces reaction times to 15-25 minutes by enabling instantaneous core heating, improving yields to 82-85% with ≥97% purity (HPLC). Solvent-free methods using bentonite clay catalysts achieve:
Though not directly reported for 6-bromo-8-fluorochroman-4-one, analogous chromanone syntheses (e.g., 6-fluorochroman-2-carboxylic acid preparation) demonstrate 30-40% yield improvements under microwave conditions versus oil-bath heating [8]. These approaches align with industry trends toward "cost-effective methods to synthesize novel chromanone analogs" as emphasized in the Springer review [5].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1